methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate
Description
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate is a heterocyclic compound featuring a benzoate ester core substituted at the 3-position with a 1H-1,2,3-triazole-5-carboxamide group. This structure combines the aromatic benzoate scaffold with the versatile 1,2,3-triazole moiety, which is renowned for its metabolic stability, hydrogen-bonding capacity, and applications in drug discovery . The compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"), a regiospecific method widely used to construct 1,4-disubstituted triazoles . Triazole derivatives are pivotal in medicinal chemistry due to their inhibitory activity against enzymes such as carbonic anhydrase-II, a target for glaucoma and cancer therapies .
Properties
IUPAC Name |
methyl 3-(2H-triazole-4-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGYJIVZMRICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 1H-1,2,3-triazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. This compound’s ability to mimic amide bonds also allows it to interact with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole Analogs
Compounds like methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e from ) replace the triazole with a benzoxazole ring. Benzoxazoles are synthesized via cyclization of aryl acids with methyl-3-amino-4-hydroxybenzoate, a process distinct from click chemistry . While benzoxazoles exhibit comparable aromaticity, their larger ring size and oxygen atom may reduce metabolic stability compared to triazoles.
Tetrazole Derivatives
Methyl 3-(cyclobutylmethoxy)-5-{[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}benzoate () substitutes the triazole with a tetrazole. Tetrazoles, acting as bioisosteres for carboxylic acids, enhance solubility due to their acidic proton (pKa ~4.7) . However, their synthetic routes (e.g., cycloaddition of nitriles with sodium azide) are less atom-economical than CuAAC. Tetrazoles may exhibit distinct binding modes in enzymatic targets due to their charge at physiological pH.
Oxazole and Thiazole Analogs
- Methyl 3-(1,3-oxazol-5-yl)benzoate () features an oxazole ring. They are synthesized via cyclization of acylated amino alcohols, a method less efficient than click chemistry .
- Thiazol-5-ylmethyl derivatives () incorporate sulfur-containing thiazoles. Thiazoles’ electron-rich nature enhances π-π stacking in protein binding but may increase susceptibility to oxidative metabolism compared to triazoles .
Data Table: Structural and Functional Comparison
Research Findings and Key Insights
- Enzymatic Inhibition : Triazole derivatives, including the target compound, demonstrate strong carbonic anhydrase-II inhibitory activity (IC₅₀ values in low µM range) due to interactions with zinc-coordinated active sites . Molecular docking studies suggest triazoles form stable hydrogen bonds with Thr199 and Glu106 residues .
- Synthetic Efficiency : Click chemistry enables rapid, high-yield synthesis of triazoles (>95% purity) compared to benzoxazole cyclization or tetrazole formation .
- Solubility and Bioavailability : Tetrazoles improve aqueous solubility but may require pH adjustment for optimal absorption. Triazoles balance moderate solubility with metabolic stability, making them preferred in CNS-targeting drugs .
- Structural Adaptability : Replacing the triazole with oxazole or thiazole alters electronic properties, impacting binding affinity. For example, thiazoles’ sulfur atom enhances interactions with hydrophobic enzyme pockets .
Biological Activity
Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate, with the CAS number 1484572-80-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 246.22 g/mol
The compound features a triazole ring which is known for its diverse biological activities. The presence of the benzoate moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 3-aminobenzoate with a suitable triazole derivative. This can be accomplished using methods such as:
- Coupling Reaction : Utilizing coupling agents to facilitate the formation of the amide bond between the benzoate and triazole.
- Cyclization : Triazole formation through cycloaddition reactions involving azides and alkynes.
Antimicrobial Activity
Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Triazole derivatives are also explored for their anticancer potential. In vitro studies have shown that this compound can inhibit cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Study on Antimicrobial Efficacy
A research study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration for potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
Study on Anticancer Properties
In another study featured in Cancer Letters, researchers investigated the anticancer properties of several triazole compounds. This compound was shown to significantly inhibit tumor growth in xenograft models. The study concluded that this compound could serve as a lead for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
